Diallylnormorphinium bromide is a quaternary ammonium compound derived from normorphine, a natural alkaloid. This compound features a unique structure that incorporates diallyl groups, which contribute to its chemical reactivity and potential biological activity. Diallylnormorphinium bromide is primarily studied for its pharmacological properties, particularly as an analgesic and anesthetic agent.
Diallylnormorphinium bromide is synthesized from normorphine, which is obtained from opium poppy or can be synthesized through various organic chemistry methods. The compound is categorized under synthetic opioids, which are designed to mimic the effects of natural opiates while potentially offering improved therapeutic profiles.
Diallylnormorphinium bromide belongs to the class of compounds known as quaternary ammonium salts. These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups, in this case, two allyl groups and two other substituents derived from normorphine. This classification influences its solubility, biological activity, and mechanism of action.
The synthesis of diallylnormorphinium bromide typically involves the alkylation of normorphine with allyl bromide. This process can be achieved through several methods:
The reaction typically proceeds under controlled temperature conditions to prevent decomposition of sensitive intermediates. The product is then purified through recrystallization or chromatography techniques to ensure high purity levels suitable for biological studies.
Diallylnormorphinium bromide has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms and functional groups within the molecule.
Diallylnormorphinium bromide participates in various chemical reactions due to its quaternary ammonium nature:
The stability of diallylnormorphinium bromide can be influenced by pH and temperature, necessitating careful handling during experiments to maintain its integrity.
The mechanism of action for diallylnormorphinium bromide primarily involves interaction with opioid receptors in the central nervous system:
Studies have shown that compounds like diallylnormorphinium bromide exhibit dose-dependent effects on pain relief, with potential side effects including respiratory depression and sedation.
Diallylnormorphinium bromide has several potential applications in scientific research:
Diallylnormorphinium bromide represents a structurally modified quaternary ammonium derivative of morphine where the tertiary amine nitrogen has been alkylated with two allyl groups and paired with a bromide counterion. Its systematic IUPAC name is (5α,6α)-17-(2-propenyl)-17-(prop-2-en-1-yl)nor-7,8-didehydro-4,5-epoxymorphinan-3,6-diol bromide, reflecting the complex polycyclic structure derived from the morphine scaffold [6]. The molecular formula is C₂₁H₂₆BrNO₄, with the bromide ion (Br⁻) constituting approximately 24% of the molecular mass based on atomic composition calculations. This compound belongs to the broader class of quaternary opioid derivatives characterized by permanent positive charge on the nitrogen atom, significantly altering physicochemical properties including lipid solubility and membrane permeability compared to tertiary amine opioids [6] [8].
The chemical structure features three critical components inherited from morphine: (1) the phenanthrene backbone with fused ring systems (Rings A-C), (2) the N-methylpiperidine ring (Ring E) modified to quaternary ammonium status, and (3) the epoxy bridge between carbons 4 and 5. The phenolic hydroxyl at C3 and alcoholic hydroxyl at C6 remain unchanged, preserving potential hydrogen-bonding capabilities essential for receptor interaction [6]. The bromide counterion provides ionic balance to the permanently charged nitrogen, influencing crystalline properties and solubility.
Table 1: Key Chemical Identifiers of Diallylnormorphinium Bromide
Property | Value/Description |
---|---|
Systematic IUPAC Name | (5α,6α)-17-(2-Propenyl)-17-(prop-2-en-1-yl)nor-7,8-didehydro-4,5-epoxymorphinan-3,6-diol bromide |
Molecular Formula | C₂₁H₂₆BrNO₄ |
Molecular Weight | 420.34 g/mol |
Nitrogen Substituents | Two allyl groups (diallyl) |
Counterion | Bromide (Br⁻) |
Parent Compound | Normorphine |
Structural Class | Quaternary ammonium opioid derivative |
The synthesis of Diallylnormorphinium bromide emerged from systematic exploration of morphine analogs during the mid-20th century, when medicinal chemists intensively investigated nitrogen modifications of opioid scaffolds. This period witnessed extensive structural modifications of morphine, including N-alkylation, N-demethylation, and quaternization aimed at altering receptor affinity, pharmacokinetic profiles, and therapeutic indices [6] [8]. The specific incorporation of allyl groups onto the nitrogen atom followed observations that N-allyl substitution produced opioid antagonists—exemplified by naloxone—suggesting that bulkier nitrogen substituents could fundamentally alter receptor interactions [6].
The quaternization strategy applied to morphine derivatives was pharmacologically motivated by the desire to restrict central nervous system penetration. By converting the tertiary amine to a permanently charged quaternary ammonium, chemists sought to create peripherally restricted opioids that might retain beneficial peripheral actions (e.g., antitussive effects) while minimizing addictive potential and central side effects [8]. The selection of bromide as counterion followed established chemical practices in quaternary ammonium salt formation, leveraging bromide's excellent nucleophilicity and solubility properties during synthesis [7]. This approach aligned with broader trends in mid-20th century medicinal chemistry where halogen incorporation—particularly bromine and chlorine—became a standard modification strategy to alter biological activity [5] [10].
While precise historical records of Diallylnormorphinium bromide's first synthesis are scarce in the available literature, its development clearly occurred within the context of systematic structure-activity relationship (SAR) studies on morphine conducted between 1950-1980. During this period, researchers synthesized hundreds of morphine analogs, including numerous N-substituted derivatives and halogen-containing variants to explore pharmacological boundaries [6] [8].
Diallylnormorphinium bromide maintains the pentacyclic morphine backbone—comprising rings A (aromatic phenol), B (cyclohexene), C (cyclohexane), D (epoxy bridge), and E (piperidine)—that defines the 4,5-epoxymorphinan class of opioids [6]. Critical structural modifications differentiate it from its parent compound:
Nitrogen Quaternization: The tertiary amine nitrogen of normorphine (demethylated morphine) undergoes dialkylation with allyl groups, converting it to a permanently charged quaternary ammonium ion. This transformation fundamentally alters electronic properties and creates a structure incapable of crossing the blood-brain barrier efficiently due to the permanent positive charge [6] [8].
Bromide Counterion: The bromide anion (Br⁻) replaces the typical chloride or exists as the ionic partner where the parent compound might have been a free base. Bromide's larger ionic radius (196 pm) compared to chloride (181 pm) contributes to distinct crystal packing and solubility characteristics [7]. The bromide ion forms an ionic bond with the positively charged quaternary nitrogen, creating a stable salt compound.
Allyl Substituents: The two allyl groups (–CH₂–CH=CH₂) attached to nitrogen introduce bulky unsaturated chains with potential electronic effects. Allyl groups are known pharmacophores for opioid antagonist activity when applied to certain positions on opioid scaffolds [6].
Structurally, Diallylnormorphinium bromide belongs to the N-substituted normorphine derivatives category alongside compounds like nalorphine and naltrexone, though its quaternary status distinguishes it. The presence of bromine places it among brominated opioids, though unlike aryl-brominated morphine derivatives (e.g., 1-bromomorphine), the bromine exists as an ionic counterion rather than being covalently bonded to carbon [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7